N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide
Description
N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzothiazole ring fused with a dioxole ring, a piperidine ring, and a cyclopropane carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C17H19N3O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H19N3O3S/c21-16(10-3-4-10)18-11-2-1-5-20(8-11)17-19-12-6-13-14(23-9-22-13)7-15(12)24-17/h6-7,10-11H,1-5,8-9H2,(H,18,21) |
InChI Key |
MQHPVBZUATUINZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC4=C(C=C3S2)OCO4)NC(=O)C5CC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and dioxole rings. These rings are then fused together through a series of cyclization reactions. The piperidine ring is introduced via nucleophilic substitution, and the final step involves the formation of the cyclopropane carboxamide group through a cyclopropanation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)piperidin-3-yl]cyclopropanecarboxamide analogs: Compounds with similar structures but different substituents.
Benzothiazole derivatives: Compounds containing the benzothiazole ring with various functional groups.
Piperidine derivatives: Compounds with the piperidine ring and different substituents.
Uniqueness
This compound is unique due to its combination of structural features, which confer specific chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
